Cas no 2138148-01-1 (Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-)

Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-, is a sulfonamide derivative characterized by its ethoxy and dimethyl substituents on the benzene ring and nitrogen atom. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals or agrochemicals. The presence of the ethoxy group enhances solubility in organic solvents, while the dimethyl substitution may influence steric and electronic properties, making it useful for selective reactions. Its structural features suggest utility in medicinal chemistry for modulating biological activity or improving metabolic stability. Further research is required to fully explore its applications.
Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl- structure
2138148-01-1 structure
商品名:Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-
CAS番号:2138148-01-1
MF:C11H17NO3S
メガワット:243.322582006454
CID:5288814
PubChem ID:165443696

Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl- 化学的及び物理的性質

名前と識別子

    • Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-
    • 1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
    • EN300-680295
    • 2138148-01-1
    • インチ: 1S/C11H17NO3S/c1-4-15-11-8-6-5-7-10(11)9(2)16(13,14)12-3/h5-9,12H,4H2,1-3H3
    • InChIKey: HAIZNJSCWFTNEW-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C)S(NC)(=O)=O)=CC=CC=C1OCC

計算された属性

  • せいみつぶんしりょう: 243.09291458g/mol
  • どういたいしつりょう: 243.09291458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.159±0.06 g/cm3(Predicted)
  • ふってん: 376.7±52.0 °C(Predicted)
  • 酸性度係数(pKa): 11.36±0.40(Predicted)

Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-680295-0.5g
1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
2138148-01-1
0.5g
$1084.0 2023-03-11
Enamine
EN300-680295-0.25g
1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
2138148-01-1
0.25g
$1038.0 2023-03-11
Enamine
EN300-680295-5.0g
1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
2138148-01-1
5.0g
$3273.0 2023-03-11
Enamine
EN300-680295-10.0g
1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
2138148-01-1
10.0g
$4852.0 2023-03-11
Enamine
EN300-680295-1.0g
1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
2138148-01-1
1g
$0.0 2023-06-07
Enamine
EN300-680295-2.5g
1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
2138148-01-1
2.5g
$2211.0 2023-03-11
Enamine
EN300-680295-0.05g
1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
2138148-01-1
0.05g
$948.0 2023-03-11
Enamine
EN300-680295-0.1g
1-(2-ethoxyphenyl)-N-methylethane-1-sulfonamide
2138148-01-1
0.1g
$993.0 2023-03-11

Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl- 関連文献

Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-に関する追加情報

Exploring Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl- (CAS No. 2138148-01-1): Properties, Applications, and Industry Insights

Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl- (CAS No. 2138148-01-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This sulfonamide derivative features a unique molecular structure combining a benzene ring, methanesulfonamide group, and ethoxy and dimethyl substituents, offering versatile chemical properties. Researchers are particularly interested in its potential as a bioactive intermediate for drug development, given its structural similarity to known pharmacophores.

Recent studies highlight the compound's relevance in addressing modern challenges like sustainable chemistry and green synthesis. With growing interest in eco-friendly solvents and catalyst systems, 2-ethoxy-N,α-dimethyl-benzenemethanesulfonamide has shown compatibility with water-based reaction media—a key consideration for industries reducing environmental impact. Its electron-withdrawing sulfonamide group also makes it valuable for designing high-performance materials, including polymers with enhanced thermal stability.

The compound's structure-activity relationship (SAR) is a frequent topic in scientific forums. Computational chemistry models suggest its hydrogen-bonding capacity and lipophilic balance could optimize bioavailability in drug candidates. This aligns with current trends in AI-driven molecular design, where researchers use machine learning to predict how modifications to the ethoxy or dimethyl groups might affect biological activity. Such applications position CAS 2138148-01-1 as a promising scaffold for targeted therapeutics.

From an industrial perspective, synthesis scalability remains a critical discussion point. Patent literature describes innovative routes to produce Benzenemethanesulfonamide derivatives using continuous flow chemistry—a technique reducing waste and improving yield. Manufacturers also emphasize the compound's stability under standard storage conditions, a practical advantage for supply chain logistics. These factors contribute to its emerging role in custom synthesis services catering to R&D sectors.

Analytical characterization of this compound employs advanced techniques like HPLC-MS and NMR spectroscopy, with particular focus on confirming the positional isomerism of its ethoxy substitution. Such precision is vital for quality control in high-value chemical production. Meanwhile, safety assessments confirm its compliance with major regulatory frameworks, though—as with all research chemicals—proper handling protocols are essential.

Looking ahead, the scientific community anticipates expanded applications for CAS 2138148-01-1 in material science and catalysis. Its dual functionality (sulfonamide and ether groups) offers intriguing possibilities for designing multifunctional additives or ligands in transition metal complexes. These developments align with broader industry shifts toward molecular diversification strategies to meet evolving technological demands.

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